molecular formula C7H12N4O2 B2411427 (2S)-4-methyl-2-(1H-tetrazol-1-yl)pentanoic acid CAS No. 1218436-73-7

(2S)-4-methyl-2-(1H-tetrazol-1-yl)pentanoic acid

Cat. No.: B2411427
CAS No.: 1218436-73-7
M. Wt: 184.199
InChI Key: BKUJSTUQHJDMIX-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-methyl-2-(1H-tetrazol-1-yl)pentanoic acid is a compound that belongs to the class of tetrazole-containing molecules. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of (2S)-4-methyl-2-(1H-tetrazol-1-yl)pentanoic acid are currently unknown. The compound is a derivative of tetrazole, a class of compounds known for their wide range of medicinal activity . .

Mode of Action

The mode of action of This compoundTetrazoles are known to interact with various biological targets due to their structural similarity to the bioisostere amide group . This allows them to participate in hydrogen bonding and other interactions with biological targets.

Biochemical Pathways

The biochemical pathways affected by This compoundTetrazoles can participate in a variety of reactions and can affect multiple biochemical pathways . .

Result of Action

The molecular and cellular effects of This compoundTetrazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-methyl-2-(1H-tetrazol-1-yl)pentanoic acid typically involves the formation of the tetrazole ring followed by the introduction of the pentanoic acid moiety. One common method involves the cyclization of an azide with a nitrile under acidic conditions to form the tetrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures.

Industrial Production Methods

Industrial production of tetrazole-containing compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-methyl-2-(1H-tetrazol-1-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

    Substitution: The tetrazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2S)-4-methyl-2-(1H-tetrazol-1-yl)pentanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, tetrazole-containing compounds are studied for their potential as enzyme inhibitors and receptor agonists or antagonists. The tetrazole ring can mimic the structure of carboxylic acids, making these compounds useful in the design of bioactive molecules.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. Tetrazole-containing drugs are known for their antimicrobial, antifungal, and anticancer activities. The compound’s ability to interact with biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, tetrazole-containing compounds are used in the development of new materials, such as polymers and coatings. Their unique chemical properties, such as thermal stability and resistance to degradation, make them valuable in various applications.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: Another nitrogen-containing heterocycle with similar applications in pharmaceuticals and materials science.

    Imidazole: A five-membered ring containing two nitrogen atoms, known for its role in biological systems and as a building block in organic synthesis.

    Pyrazole: A heterocyclic compound with two adjacent nitrogen atoms, used in the synthesis of various bioactive molecules.

Uniqueness

(2S)-4-methyl-2-(1H-tetrazol-1-yl)pentanoic acid is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring’s ability to mimic carboxylic acids and form stable interactions with biological targets sets it apart from other similar compounds. Additionally, the specific stereochemistry of the compound (2S) adds another layer of complexity and specificity to its interactions and applications.

Properties

IUPAC Name

(2S)-4-methyl-2-(tetrazol-1-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-5(2)3-6(7(12)13)11-4-8-9-10-11/h4-6H,3H2,1-2H3,(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUJSTUQHJDMIX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1C=NN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N1C=NN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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